Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate reacted with aliphatic amines to give the corresponding acetamides .Chemical Reactions Analysis
The compound reacts with aliphatic amines to give the corresponding acetamides . Other reactions include those with hydrazine hydrate and aniline .Scientific Research Applications
Pharmacokinetics and Toxicokinetics
- Ethyl Acetate and Metabolism : Studies investigating the metabolism and toxicokinetics of ethyl derivatives, like ethyl tert-butyl ether (ETBE) and ethyl acetate, provide crucial information on how these compounds are absorbed, metabolized, and excreted in humans. For instance, the controlled exposure of male volunteers to ETBE vapor revealed insights into its uptake, disposition, and potential metabolites such as tert-butyl alcohol (TBA) and acetone, suggesting a metabolic pathway that could be relevant for understanding the metabolism of similar ethyl derivatives (Nihlen, Löf, & Johanson, 1998).
Health and Safety Assessments
- Occupational Exposure : Research on the exposure of workers to solvents like ethyl acetate in various industries, including nail salons, has helped characterize workplace safety and health risks. For example, a study measuring personal and area concentrations of solvents among Vietnamese nail salon workers in California aimed to understand the health implications of exposure to ethyl acetate and other solvents, contributing to occupational health guidelines and safety practices (Quach et al., 2011).
Future Directions
While the future directions for this specific compound are not explicitly mentioned in the search results, it’s worth noting that imidazole containing compounds, which are structurally similar, have a broad range of chemical and biological properties. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that Ethyl [6-oxo-2-(propylthio)-1,6-dihydropyrimidin-4-yl]acetate could potentially have similar applications in the future.
Properties
IUPAC Name |
ethyl 2-(6-oxo-2-propylsulfanyl-1H-pyrimidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-5-17-11-12-8(6-9(14)13-11)7-10(15)16-4-2/h6H,3-5,7H2,1-2H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQZESCKIYGOOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC(=O)N1)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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